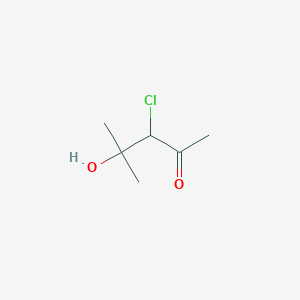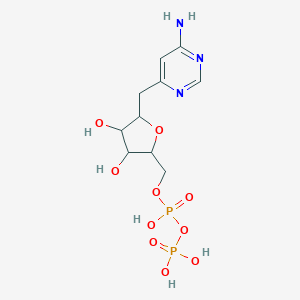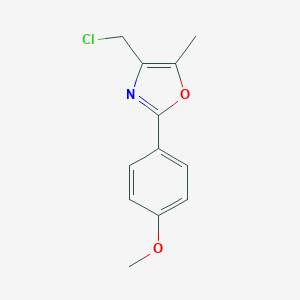
2-(3-Pyridylmethyl)indazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ピリジンメチル-1,2-ジヒドロインダゾール-3-オンは、インダゾールファミリーに属するヘテロ環式化合物です。 インダゾール誘導体は、抗炎症、抗菌、抗癌、抗ウイルス性など、さまざまな生物活性で知られています 。この化合物は、インダゾールコアにピリジン環が結合しており、医薬品化学における貴重な骨格となっています。
2. 製法
合成経路と反応条件: 3-ピリジンメチル-1,2-ジヒドロインダゾール-3-オンの合成は、通常、酸性または塩基性条件下で、2-ピリジンカルボキシアルデヒドとヒドラジン誘導体を縮合させることで行われます。 反応は、ヒドラゾン中間体の生成を経て進行し、インダゾール環が形成されます .
工業生産方法: この化合物の工業生産方法は、収率と純度を高めるために最適化された反応条件を含みます。 これには、触媒の使用、制御された温度、および目的の生成物の形成を促進する溶媒系の使用が含まれます .
反応の種類:
酸化: この化合物は酸化反応を受け、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、この化合物をその還元型に変換することができ、これは異なる生物活性を示す可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤がよく使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換はハロゲン、アルキル、またはアリール基などのさまざまな官能基を導入することができます .
4. 科学研究への応用
3-ピリジンメチル-1,2-ジヒドロインダゾール-3-オンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして役立ちます。
生物学: この化合物は、酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。
医学: 癌、炎症、感染症などのさまざまな疾患の治療における治療的可能性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one typically involves the condensation of 2-pyridinecarboxaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired product formation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens, alkyl, or aryl groups .
科学的研究の応用
2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
作用機序
3-ピリジンメチル-1,2-ジヒドロインダゾール-3-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、酵素の機能を調節することができます。 さらに、細胞受容体と相互作用し、シグナル伝達経路や細胞応答に影響を与える可能性があります .
類似の化合物:
インダゾール: ピリジン環を持たない、同様のコア構造を持つ親化合物。
2-フェニルインダゾール: ピリジン環の代わりにフェニル基を持つ誘導体。
3-アミノ-1,2-ジヒドロインダゾール-3-オン: インダゾール環の3位にアミノ基を持つ化合物.
独自性: 3-ピリジンメチル-1,2-ジヒドロインダゾール-3-オンは、ピリジン環の存在により、生物活性と化学的多様性を高めており、独自性を持っています。 この構造上の特徴により、生物学的標的とのより幅広い相互作用が可能になり、さまざまな治療的応用の可能性が開かれます .
類似化合物との比較
Indazole: A parent compound with a similar core structure but lacking the pyridine ring.
2-Phenylindazole: A derivative with a phenyl group instead of a pyridine ring.
3-Amino-1,2-dihydro-indazol-3-one: A compound with an amino group at the 3-position of the indazole ring.
Uniqueness: 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the pyridine ring, which enhances its biological activity and chemical versatility. This structural feature allows for a broader range of interactions with biological targets and the potential for diverse therapeutic applications .
特性
CAS番号 |
120273-58-7 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChIキー |
SKZAIZCDZYPCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Key on ui other cas no. |
120273-58-7 |
同義語 |
2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)









